molecular formula C6H11ClO2 B1367391 1-Chloroethyl 2-methylpropanoate CAS No. 84674-32-8

1-Chloroethyl 2-methylpropanoate

Cat. No. B1367391
CAS RN: 84674-32-8
M. Wt: 150.6 g/mol
InChI Key: HGBDENWEGVXBJB-UHFFFAOYSA-N
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Description

1-Chloroethyl 2-methylpropanoate is an organic compound with the molecular formula C6H11ClO2 and a molecular weight of 150.60 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for 1-Chloroethyl 2-methylpropanoate is 1S/C6H11ClO2/c1-4(2)6(8)9-5(3)7/h4-5H,1-3H3 . The InChI key is HGBDENWEGVXBJB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Chloroethyl 2-methylpropanoate, such as its density, melting point, and boiling point, are not provided in the search results .

Scientific Research Applications

Beta-Glycosidation of Sterically Hindered Alcohols

1-Chloroethyl 2-methylpropanoate, under the guise of 2-chloro-2-methylpropanoic ester, is used in the Schmidt glycosidation reaction. This process efficiently glycosidates a variety of sterically hindered alcohols under mild, acidic conditions, producing high yields and beta-selectivity without forming orthoester side products. The ester is easily cleaved under mild, basic conditions (Szpilman & Carreira, 2009).

DNA Cross-Linking in Cancer Research

1-Chloroethyl 2-methylpropanoate plays a role in the DNA cross-linking process in cancer research. It's involved in the formation of DNA inter-strand cross-links through a two-step reaction sequence, a crucial aspect of certain anti-cancer drugs' mechanism of action (Erickson, Laurent, Sharkey, & Kohn, 1980).

Synthesis and Chemical Processes

There's significant research into the efficient synthesis of chloromethyl 2-ethoxy-2-methylpropanoate, a derivative of 1-Chloroethyl 2-methylpropanoate. This involves various chemical processes and has been a key focus in organic chemistry research (Ragan et al., 2010).

Formation of 2-Chloroethanol

Research indicates that 1-Chloroethyl 2-methylpropanoate degrades under physiological conditions, leading to the formation of significant quantities of 2-chlorethanol and other products. This degradation process and the formation of alkylating species have been a subject of study, especially in the context of nitrosoureas (Reed, May, Boose, Gregory, & Beilstein, 1975).

Safety And Hazards

While specific safety and hazard information for 1-Chloroethyl 2-methylpropanoate is not available, general safety measures for handling chemicals include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

1-chloroethyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c1-4(2)6(8)9-5(3)7/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBDENWEGVXBJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90521032
Record name 1-Chloroethyl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90521032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloroethyl 2-methylpropanoate

CAS RN

84674-32-8
Record name 1-Chloroethyl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90521032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloroethyl 2-methylpropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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